2-Benzothiazolamine,4,5-dimethyl-(9CI)

Description

BenchChem offers high-quality 2-Benzothiazolamine,4,5-dimethyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolamine,4,5-dimethyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

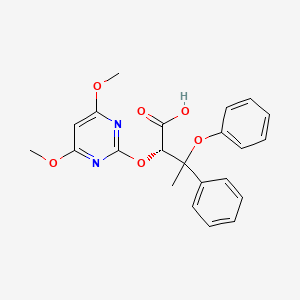

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22N2O6 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid |

InChI |

InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)/t19-,22?/m1/s1 |

InChI Key |

ZEIQFLAUJKHOLJ-LCQOSCCDSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)([C@@H](C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Understanding of 2 Benzothiazolamine,4,5 Dimethyl 9ci

Established Synthetic Pathways for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) and Related Dimethylated Analogues

The classical and most widely recognized method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction. This pathway involves the oxidative cyclization of an arylthiourea. For the specific synthesis of 2-Benzothiazolamine, 4,5-dimethyl-(9CI), the logical precursor would be N-(3,4-dimethylphenyl)thiourea.

An alternative and more direct classical approach involves the reaction of the corresponding aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine in acetic acid. nih.gov In the case of 2-Benzothiazolamine, 4,5-dimethyl-(9CI), the synthesis would commence from 3,4-dimethylaniline. This method proceeds via the in-situ formation of a thiocyanate intermediate which then undergoes intramolecular cyclization. However, a notable limitation of this method is its regioselectivity; for anilines that are unsubstituted at the para-position, electrophilic attack by the thiocyanate group can occur at the ring rather than the amino group, leading to undesired side products. nih.gov

Optimization of Reaction Parameters for Enhanced Yields and Purity of 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

The efficiency of benzothiazole (B30560) synthesis is highly dependent on reaction conditions. Key parameters that are frequently optimized include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis of related 2-aminobenzothiazole (B30445) structures, moving from conventional heating to microwave irradiation has been shown to drastically reduce reaction times and often improve yields. researchgate.net

Solvent choice is critical. While traditional syntheses often employ glacial acetic acid, modern approaches have explored a range of solvents, including greener alternatives like ethanol (B145695) or even water, to improve the environmental profile of the reaction. researchgate.netrsc.org The catalyst system, particularly in newer methods, is another area of intense optimization. Studies on copper-catalyzed reactions, for example, have fine-tuned the catalyst loading (e.g., 5 mol% CuI) and temperature (e.g., 130 °C under microwave conditions) to achieve optimal yields, which can range from 27-89% depending on the specific substrates. researchgate.net The data below illustrates how variations in reaction parameters can influence the outcome of 2-aminobenzothiazole synthesis.

| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |

|---|---|---|---|---|

| Heating Method | Conventional Reflux | Microwave Irradiation | Room Temperature | Microwave heating significantly reduces reaction times and can improve yields. researchgate.net |

| Solvent | Glacial Acetic Acid | Ethanol | Water | Ethanol and water are considered greener alternatives, with water-based systems often requiring a phase-transfer catalyst. rsc.org |

| Catalyst | None (Classical) | CuI (5 mol%) | FeCl3 | Catalysts enable milder reaction conditions and can offer alternative reaction pathways. researchgate.netrsc.org |

| Temperature | Reflux (~118°C) | 130°C (MW) | 75°C | Higher temperatures are often needed for conventional methods, while catalytic systems can operate at lower temperatures. organic-chemistry.org |

Eco-Friendly and Sustainable Synthetic Approaches (e.g., Green Solvents, Catalysis) in 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Production

The principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact. mdpi.com A significant advancement is the use of water as a reaction medium. For example, an iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate has been successfully performed in water, providing an environmentally benign route to the 2-aminobenzothiazole core. rsc.org Such aqueous systems may employ a phase-transfer catalyst to facilitate the reaction, and a key advantage is the potential for recovery and recycling of the reaction medium. rsc.org

The use of molecular oxygen from the air as the terminal oxidant is another hallmark of green synthesis. organic-chemistry.orgacs.org Metal-free catalytic systems, such as those using catalytic iodine in DMSO with molecular oxygen, avoid the use of toxic and expensive heavy metals. organic-chemistry.orgacs.orgnih.gov This method facilitates an aerobic oxidative cyclization, presenting a cost-effective and environmentally friendly alternative for constructing the benzothiazole ring. organic-chemistry.orgacs.org The only byproduct in such reactions is often water, further enhancing the green credentials of the process. organic-chemistry.org

Novel and Emerging Synthetic Strategies for the 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Core

Beyond established methods, research continues to uncover novel strategies for constructing the 2-aminobenzothiazole scaffold, focusing on catalytic efficiency, broader substrate scope, and milder reaction conditions.

Catalytic Approaches (e.g., Metal-Free, Copper Catalysis) in 2-Aminobenzothiazole Synthesis

Modern synthetic chemistry has heavily favored catalytic approaches to improve efficiency and sustainability. Copper catalysis, in particular, has emerged as a powerful tool for C-S bond formation. One notable method involves the CuI-catalyzed reaction between a 2-bromophenyl isothiocyanate and various amines. researchgate.net This protocol is advantageous as it is often free from ligands and bases and can be performed in green solvents like ethanol. researchgate.net Another copper-catalyzed approach involves a one-pot, three-component reaction of 2-iodophenyl isocyanides, potassium sulfide, and amines, which constructs one C-N and two C-S bonds in a single step with good to excellent yields. rsc.org

In the drive towards more sustainable chemistry, metal-free catalytic systems have gained significant attention. One innovative approach involves the iodine-catalyzed aerobic oxidative cyclization of cyclohexanones and thioureas. acs.orgnih.gov This method uses molecular oxygen as the ultimate oxidant, is performed under mild conditions, and avoids transition metals entirely. acs.orgnih.gov Another metal-free strategy describes the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides, proceeding through an aminyl radical addition mechanism initiated by n-Bu4NI and TBHP. rsc.org

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuI | 2-Bromophenyl isothiocyanate + Amine | Ligand-free, base-free, performed in ethanol, microwave-assisted. | researchgate.net |

| FeCl3 | 2-Iodoaniline + Isothiocyanate | Performed in water, recyclable medium, environmentally benign. | rsc.org |

| Iodine (catalytic) | Cyclohexanone + Thiourea (B124793) | Metal-free, uses O2 as oxidant, mild conditions. | acs.orgnih.gov |

| n-Bu4NI / TBHP | Aryl isothiocyanate + Formamide | Metal-free, radical-based mechanism. | rsc.org |

| Ru(III) | N-arylthioureas | Intramolecular oxidative coupling. | researchgate.net |

Solid-Phase Synthesis Protocols for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Analogues

Solid-phase synthesis is a powerful technique for generating libraries of compounds for drug discovery. A traceless solid-supported protocol for 2-aminobenzothiazoles has been developed, which is adaptable for creating analogues of the target compound. nih.govnih.gov In this methodology, an acyl-isothiocyanate is bound to a resin and reacted with a series of anilines. nih.gov The resulting resin-bound thiourea undergoes cyclization to form the benzothiazole scaffold. nih.gov This scaffold can then be further functionalized before the final product is cleaved from the resin, typically using hydrazine. nih.govnih.gov This approach allows for the rapid and efficient construction of a diverse library of 2-aminobenzothiazole derivatives. nih.gov

Microwave-Assisted and Photochemical Synthesis Routes for Benzothiazolamines

Microwave-assisted organic synthesis (MAOS) has become a standard tool for accelerating chemical reactions. uokerbala.edu.iq The synthesis of various 2-aminobenzothiazole derivatives has been shown to benefit significantly from microwave irradiation, which drastically reduces reaction times from hours to minutes and often leads to higher yields and product purity compared to conventional heating. researchgate.netasianpubs.org For example, the copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and amines is efficiently conducted under microwave heating at 130 °C for just 30 minutes. researchgate.net

Photochemical methods represent another frontier in green and sustainable synthesis. Visible-light photoredox catalysis has been applied to the synthesis of 2-substituted benzothiazoles via the radical cyclization of thioanilides. mdpi.com These reactions can be performed under very mild, often room-temperature, conditions and utilize air as the oxidant, aligning well with the principles of green chemistry. mdpi.com While not yet specifically reported for 2-Benzothiazolamine, 4,5-dimethyl-(9CI), these emerging microwave and photochemical strategies hold significant promise for its future synthesis and the generation of its analogues. researchgate.net

Regioselective and Stereoselective Functionalization of 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

The structure of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) offers multiple reactive sites for functionalization: the exocyclic amino group, the benzene (B151609) ring, and the heterocyclic thiazole (B1198619) moiety. Strategic manipulation of these sites allows for the synthesis of a diverse array of derivatives.

Chemical Transformations at the Amine Moiety of 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

The exocyclic 2-amino group is a primary nucleophilic center and a key handle for derivatization. Its reactivity is well-established for the broader class of 2-aminobenzothiazoles and is directly applicable to the 4,5-dimethyl derivative. nih.gov

Common transformations include:

Acylation and Sulfonylation: The amino group readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with ethyl chloroacetate (B1199739) introduces an ester functionality, which can be further modified. nih.gov

Schiff Base Formation: Condensation with various aromatic and heterocyclic aldehydes or ketones yields Schiff bases (imines). researchgate.netijpbs.com This reaction is generally catalyzed by a few drops of acid (e.g., glacial acetic acid) and proceeds by refluxing the reactants in a suitable solvent like ethanol. researchgate.netniscpr.res.in The formation of the azomethine (-CH=N-) linkage is a robust method for extending the molecular framework. ijpbs.comalayen.edu.iq

Reaction with Isocyanates and Isothiocyanates: The nucleophilic amine attacks the electrophilic carbon of isocyanates or isothiocyanates to produce substituted ureas and thioureas, respectively. These derivatives are often explored for their biological activities.

Table 1: Representative Reactions at the Amine Moiety of 2-Aminobenzothiazole Analogues

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic aldehyde, glacial acetic acid, ethanol, reflux | N-Benzylidene-benzothiazol-2-amine | researchgate.net |

| Acylation | Ethyl chloroacetate, K₂CO₃, DMF | Ethyl 2-(benzothiazol-2-ylamino)acetate | nih.gov |

| Urea Formation | Isocyanate, suitable solvent | N-(Benzothiazol-2-yl)urea derivative | nih.gov |

Substitution and Coupling Reactions on the Benzene Ring of 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

The benzene portion of the 2-aminobenzothiazole scaffold is activated towards electrophilic aromatic substitution. In the case of the 4,5-dimethyl derivative, the available positions for substitution are C6 and C7. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the benzene ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can install a nitro group, which can then be reduced to an amino group for further functionalization. nih.gov

Friedel-Crafts Reactions: Acylation and alkylation can be achieved under Lewis acid catalysis, though the presence of the basic nitrogen atoms in the molecule can complicate these reactions by complexing with the catalyst.

Direct C-H functionalization of the benzothiazole core is an emerging area, though many reported methods focus on the synthesis of the ring itself via C-H activation of a precursor rather than post-synthesis modification of the benzene ring. organic-chemistry.orgacs.org

Formation of Fused Heterocyclic Systems from 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

2-Aminobenzothiazoles are highly valuable precursors for the synthesis of fused polycyclic heterocyclic systems. nih.gov The inherent reactivity of the endocyclic nitrogen (N-3) and the exocyclic amino group allows them to act as a binucleophilic system, enabling various annulation reactions.

A prominent example is the synthesis of imidazo[2,1-b]benzothiazoles , which are formed through the reaction of 2-aminobenzothiazoles with α-haloketones (a variation of the Hantzsch thiazole synthesis). nih.govresearchgate.net This reaction proceeds via initial alkylation at the more nucleophilic endocyclic nitrogen, followed by intramolecular cyclization and dehydration. nih.gov Numerous protocols, including catalyst-free microwave-assisted methods in green solvents like water, have been developed to improve the efficiency and environmental footprint of this transformation. nih.govnih.gov

Other fused systems can also be accessed:

Triazolo[3,4-b]benzothiazoles: These can be synthesized from 2-hydrazinobenzothiazole, which is itself derived from 2-aminobenzothiazole. nih.gov

Pyrimido[2,1-b]benzothiazoles: Formed by reacting 2-aminobenzothiazoles with reagents like β-ketoesters or dicarbonyl compounds.

Table 2: Synthesis of Fused Heterocycles from 2-Aminobenzothiazole Derivatives

| Fused System | Reagents & Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Imidazo[2,1-b]benzothiazole | α-Haloketone, Ethanol, Reflux | N-alkylated benzothiazolium salt | nih.govresearchgate.net |

| Imidazo[2,1-b]benzothiazole | α-Haloketone, Water/Isopropanol, Microwave | N-alkylated benzothiazolium salt | nih.govnih.gov |

| 3-Phenoxybenzo[d]imidazo[2,1-b]thiazole | 2-Phenoxyacetophenone, CuI, O₂ (air) | Oxidative cyclization | nih.gov |

Elucidation of Reaction Mechanisms for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Synthesis and Derivatization

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

The most common synthesis of the 2-aminobenzothiazole scaffold involves the oxidative cyclization of N-arylthioureas , a method known as the Hugershoff reaction. researchgate.netscholarsresearchlibrary.com The mechanism for the synthesis of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) from the corresponding 3,4-dimethylphenylthiourea would proceed as follows:

Electrophilic Attack: An electrophilic agent, traditionally bromine or a modern oxidant, attacks the electron-rich aromatic ring at the position ortho to the thiourea substituent (the C6 position of the aniline precursor). researchgate.net

Intramolecular Cyclization: The sulfur atom of the thiourea acts as a nucleophile, attacking the activated carbon on the benzene ring to form a six-membered ring intermediate.

Aromatization: Elimination of HBr (or a related species) and tautomerization leads to the formation of the final, stable 2-aminobenzothiazole aromatic system.

Alternative modern syntheses utilize transition-metal catalysts (e.g., Ni, Pd, Ru) to facilitate the intramolecular oxidative C-H/N-H annulation of arylthioureas, offering milder conditions and broader substrate scope. nih.govorganic-chemistry.org

The mechanism for the derivatization to form imidazo[2,1-b]benzothiazoles is a well-studied, two-step process:

N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen (N-3) of the 2-aminobenzothiazole on the α-carbon of the α-haloketone. This SN2 reaction forms a 2-amino-3-phenacylbenzothiazolium salt intermediate. nih.gov This regioselectivity is attributed to the higher nucleophilicity of the endocyclic nitrogen compared to the exocyclic amino group.

Intramolecular Condensation: The exocyclic amino group of the benzothiazolium salt then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety. This is followed by a cyclodehydration step (loss of a water molecule) to form the five-membered imidazole (B134444) ring, resulting in the final fused aromatic system. researchgate.net

Theoretical and Computational Chemistry Insights into 2 Benzothiazolamine,4,5 Dimethyl 9ci

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals of 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of 2-Benzothiazolamine, 4,5-dimethyl-(9CI). These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical determinants of a molecule's chemical reactivity and kinetic stability. irjweb.comnankai.edu.cn

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized.

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzothiazole (B30560) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Aminobenzothiazole (B30445) | -6.10 | -1.25 | 4.85 |

| 2-Amino-6-methylbenzothiazole | -5.98 | -1.18 | 4.80 |

| 2-Amino-4,6-dimethylbenzothiazole | -5.85 | -1.12 | 4.73 |

Note: These values are hypothetical and for illustrative purposes to show expected trends based on substituent effects.

The charge distribution within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral potential.

For 2-Benzothiazolamine, 4,5-dimethyl-(9CI), the MEP would likely show a high negative potential around the nitrogen atoms (both in the thiazole (B1198619) ring and the amino group) and the sulfur atom, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential, making them susceptible to nucleophilic attack.

Conformational Landscape and Tautomeric Equilibria of 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

2-Aminobenzothiazoles can exist in different tautomeric forms: the amino form and the imino form. researchgate.net Computational studies can predict the relative stabilities of these tautomers in various environments (gas phase and in different solvents). researchgate.net The equilibrium between these forms is important as they can exhibit different chemical and biological properties. nih.gov

For 2-Benzothiazolamine, 4,5-dimethyl-(9CI), the primary tautomeric equilibrium would be between the exocyclic amino form (2-amino-4,5-dimethylbenzothiazole) and the endocyclic imino form (2-imino-4,5-dimethyl-2,3-dihydrobenzothiazole). DFT calculations can determine the Gibbs free energy of each tautomer, with the lower energy form being the more stable and predominant species. Studies on the parent 2-aminobenzothiazole have shown that the amino form is generally more stable. researchgate.net The presence of methyl groups at the 4 and 5 positions is not expected to significantly alter this preference.

Computational Reaction Pathway Analysis and Transition State Elucidation for 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

Computational chemistry can be used to model chemical reactions, map out reaction pathways, and identify transition states. mdpi.com This provides a deeper understanding of the reaction mechanisms, kinetics, and thermodynamics. For instance, the synthesis of 2-aminobenzothiazole derivatives can be studied computationally to understand the role of catalysts and reaction conditions. mdpi.com

By calculating the potential energy surface for a reaction involving 2-Benzothiazolamine, 4,5-dimethyl-(9CI), researchers can identify the lowest energy path from reactants to products. The transition state, which is the highest energy point along this path, can be located and its structure and energy determined. This information is crucial for predicting reaction rates and understanding how substituents might influence the reaction's feasibility.

Molecular Dynamics Simulations of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) and Its Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion. This allows for the investigation of processes such as conformational changes, solvent effects, and binding to biological macromolecules.

For 2-Benzothiazolamine, 4,5-dimethyl-(9CI), MD simulations could be used to study its behavior in different solvents, providing insights into its solubility and solvation shell structure. Furthermore, if this compound is being investigated for its potential as a drug, MD simulations can model its interaction with a target protein, revealing the stability of the protein-ligand complex and the key intermolecular interactions that govern binding. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with experimentally determined biological activity. physchemres.org

For a series of derivatives of 2-Benzothiazolamine, 4,5-dimethyl-(9CI), a QSAR study could be conducted to predict their activity, for example, as enzyme inhibitors or antimicrobial agents. nih.govnih.gov The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These can include properties like molecular weight, logP, molar refractivity, and quantum chemical descriptors such as HOMO and LUMO energies.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Table 2: Key Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

| Descriptor Class | Examples |

|---|---|

| Electronic | HOMO and LUMO energies, Dipole moment, Mulliken charges |

| Steric | Molar refractivity, Molecular volume, Surface area |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Wiener index |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

Descriptors for QSAR Model Development in 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Research

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery and materials science, providing a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. For 2-Benzothiazolamine, 4,5-dimethyl-(9CI), the development of a robust QSAR model would rely on the careful selection of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Electronic descriptors for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) would quantify the electronic properties of the molecule. Key examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is another critical descriptor that provides insights into the molecule's chemical reactivity and stability. Dipole moment and atomic charges would describe the polarity and charge distribution within the molecule, which are crucial for understanding intermolecular interactions.

Steric descriptors are essential for modeling how the size and shape of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) influence its interactions with a biological target. Descriptors such as molecular weight, molecular volume, and surface area provide a basic understanding of the molecule's bulk. More sophisticated steric parameters include shape indices, which offer a more detailed description of the molecular geometry.

Hydrophobic descriptors, most commonly the partition coefficient (logP), are vital for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Benzothiazolamine, 4,5-dimethyl-(9CI). The logP value represents the ratio of the concentration of the compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water), indicating its lipophilicity.

Topological descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and kappa shape indices, which can encode information about the size, shape, and degree of branching in the molecule.

The selection of appropriate descriptors is a critical step in QSAR model development for 2-Benzothiazolamine, 4,5-dimethyl-(9CI). A combination of these different classes of descriptors would likely be necessary to build a predictive model. For instance, a study on benzothiazole derivatives for anticancer activity utilized descriptors such as R1-Oxygens Count, R1-XcompDipole, and R2-XAAverageHydrophilicity in their G-QSAR model. chula.ac.th Another study on benzothiazole derivatives as c-Jun N-terminal kinase-3 inhibitors developed 3D-QSAR models with high predictive power. nih.gov

Below is an illustrative table of potential descriptors that could be calculated for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) in a hypothetical QSAR study.

| Descriptor Class | Descriptor Example | Hypothetical Value | Significance |

| Electronic | HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability | |

| Dipole Moment | 2.1 D | Molecular polarity and interaction potential | |

| Steric | Molecular Weight | 192.27 g/mol | Molecular size |

| Molecular Volume | 180.5 ų | Space occupancy | |

| Hydrophobic | LogP | 2.8 | Lipophilicity and membrane permeability |

| Topological | Wiener Index | 345 | Molecular branching |

Predictive Modeling of Reactivity and Potential Interactions for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Analogues

Predictive modeling plays a crucial role in understanding the chemical reactivity and potential biological interactions of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) and its analogues. Computational methods such as Density Functional Theory (DFT) and molecular docking are powerful tools for these investigations.

DFT calculations can be employed to predict the reactivity of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) analogues. By calculating reactivity indices such as Fukui functions and local softness, it is possible to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is invaluable for predicting the metabolic fate of the compound and for designing new analogues with desired reactivity profiles. For example, the nitrogen and sulfur atoms in the thiazole ring and the amino group are expected to be key sites for interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) analogues, docking studies can be used to predict their binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. This can provide insights into the structural requirements for biological activity and guide the design of more potent analogues. For instance, molecular docking studies have been performed on other benzothiazole derivatives to understand their binding with DNA gyrase. researchgate.net

The development of predictive models for a series of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) analogues would involve synthesizing a library of related compounds with systematic variations in their structure. The biological activity of these analogues would be determined experimentally, and this data would then be used to build and validate a QSAR model. A statistically significant 2D-QSAR model for a set of benzothiazole derivatives showed a correlation coefficient (r²) of 0.8578, indicating a strong relationship between the descriptors and the observed activity. researchgate.net

An illustrative table showing hypothetical predictive data for a series of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) analogues is presented below.

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Reactivity (HOMO-LUMO gap, eV) |

| Parent | 4,5-dimethyl | -7.2 | 5.3 |

| Analogue 1 | 4-methyl, 5-ethyl | -7.5 | 5.1 |

| Analogue 2 | 4,5-dichloro | -6.8 | 5.8 |

| Analogue 3 | 4,5-dimethoxy | -7.9 | 4.9 |

These predictive models, once validated, can be used to virtually screen large libraries of compounds to identify promising candidates for further experimental investigation, thereby accelerating the discovery process for new therapeutic agents or materials based on the 2-Benzothiazolamine, 4,5-dimethyl-(9CI) scaffold.

Mechanistic Investigations of 2 Benzothiazolamine,4,5 Dimethyl 9ci in Biological and Biochemical Systems in Vitro and in Silico

Elucidation of Molecular Mechanisms of Action for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) in Cellular Contexts

The benzothiazole (B30560) scaffold is a prominent feature in many biologically active molecules, and its derivatives have been the subject of extensive research to understand their interactions at a cellular level. While specific studies on 2-Benzothiazolamine, 4,5-dimethyl-(9CI) are limited, the broader class of benzothiazole compounds has been investigated for various therapeutic potentials, offering insights into the potential mechanisms of this specific derivative.

Derivatives of the benzothiazole core structure have been identified as inhibitors of various enzymes, a key mechanism through which they exert their biological effects. For instance, certain 2-aminobenzothiazole (B30445) derivatives have shown inhibitory activity against carbonic anhydrases (CAs), specifically isoforms hCA II and VII. nih.gov The sulphonamide moiety, when incorporated into the benzothiazole scaffold, is a critical zinc-binding group that interacts with the enzyme's active site. nih.gov Kinetic studies on related compounds, such as 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, have revealed them to be mixed-type inhibitors of xanthine (B1682287) oxidase, another important enzyme target. nih.gov

Computational Approaches in Predicting Biological Interactions of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) (e.g., Molecular Docking)

Computational methods, particularly molecular docking, serve as powerful tools in modern drug discovery and mechanistic studies to predict and analyze the interactions between a small molecule, such as 2-Benzothiazolamine, 4,5-dimethyl-(9CI), and a biological target at the molecular level. These in silico techniques are instrumental in hypothesizing the binding modes, affinities, and potential biological activity of a compound before its synthesis or extensive in vitro testing. While specific molecular docking studies focused exclusively on 2-Benzothiazolamine, 4,5-dimethyl-(9CI) are not extensively documented in publicly available literature, the general principles and methodologies are well-established for the broader class of benzothiazole derivatives. These studies provide a framework for how the biological interactions of 4,5-dimethyl-2-benzothiazolamine could be predicted.

Molecular docking simulations for benzothiazole derivatives typically involve the use of a three-dimensional crystal structure of a target protein, which is often retrieved from a repository like the Protein Data Bank (PDB). The process involves preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site or active site. The small molecule ligand, in this case, a derivative of 2-benzothiazolamine, is also prepared by generating its 3D conformation and assigning appropriate charges. Docking software then systematically explores various possible orientations and conformations of the ligand within the protein's binding site, a process often referred to as a "search algorithm."

Each generated pose is evaluated using a "scoring function," which calculates a score or binding energy (often expressed in kcal/mol) that estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. These simulations can reveal crucial details about the binding mode, including specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

For instance, studies on various substituted 2-aminobenzothiazole compounds have utilized molecular docking to predict their potential as inhibitors for a range of enzymes. These investigations often reveal common interaction patterns, such as the benzothiazole core fitting into a hydrophobic pocket of the enzyme's active site, while the amine group and other substituents form key hydrogen bonds with specific amino acid residues.

The insights gained from such computational approaches are invaluable for structure-activity relationship (SAR) studies. By comparing the docking scores and interaction patterns of a series of related compounds, researchers can make informed predictions about which structural modifications might enhance binding affinity and, consequently, biological activity. This predictive power allows for the rational design of new, more potent, and selective molecules.

Illustrative Docking Results for Related Benzothiazole Scaffolds

To demonstrate the type of data generated from molecular docking studies, the following table presents hypothetical binding energies and interacting residues for a series of benzothiazole derivatives with a putative protein kinase target. It is important to note that this data is illustrative and not specific to 2-Benzothiazolamine, 4,5-dimethyl-(9CI), but represents typical findings for this class of compounds.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Benzothiazole Derivative A | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Benzothiazole Derivative B | -7.9 | Leu25, Val33 | Hydrophobic |

| Benzothiazole Derivative C | -9.1 | Glu91, Asn132 | Hydrogen Bond |

| Benzothiazole Derivative D | -8.2 | Phe185, Ile89 | Hydrophobic, Pi-Stacking |

Applications of 2 Benzothiazolamine,4,5 Dimethyl 9ci in Advanced Materials and Environmental Research

Integration of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) in Functional Materials Science

The incorporation of benzothiazole (B30560) moieties into larger molecular architectures is a promising strategy for the development of advanced materials with tailored properties. The specific substitution pattern of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) can influence polymer chain packing, solubility, and electronic characteristics, making it a potentially valuable building block in materials science.

Polymeric and Supramolecular Materials Incorporating 2-Benzothiazolamine, 4,5-dimethyl-(9CI)

The 2-aminobenzothiazole (B30445) core is a "privileged structure" in medicinal chemistry and materials science, and its derivatives are utilized in the synthesis of various polymers. For instance, polyimides containing benzothiazole chromophores have been synthesized and characterized for their potential in nonlinear optical applications. researchgate.net The presence of the benzothiazole unit can enhance the thermal stability and optical properties of the resulting polymers. While specific studies on the polymerization of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) are not widely documented, its amine functionality allows for its potential incorporation into polymer backbones, such as polyimides or polyamides, through condensation reactions. The dimethyl substitution on the benzene (B151609) ring could influence the solubility and processability of these polymers.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amino group and the nitrogen atom in the thiazole (B1198619) ring of 2-aminobenzothiazole derivatives allow for the formation of well-defined assemblies. mdpi.com These non-covalent interactions can be used to construct complex architectures with potential applications in sensing, catalysis, and drug delivery. The methyl groups in 2-Benzothiazolamine, 4,5-dimethyl-(9CI) could further direct the supramolecular assembly through steric effects or by participating in weaker C-H···π interactions.

Role of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) in Optical and Electronic Materials Development

Benzothiazole derivatives are known to possess interesting photophysical properties, making them attractive for use in optical and electronic materials. nih.gov The extended π-system of the benzothiazole core can give rise to fluorescence, and modifications to the substituent groups can tune the emission color and quantum yield. mdpi.com The incorporation of benzothiazole-containing chromophores into polymers has been explored for creating materials with nonlinear optical (NLO) properties. researchgate.net

Theoretical studies on benzothiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net This tuning of the electronic band gap is crucial for the design of organic semiconductor materials used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The dimethyl and amino groups on 2-Benzothiazolamine, 4,5-dimethyl-(9CI) would act as electron-donating groups, influencing its electronic properties and making it a candidate for a hole-transporting material in organic electronic devices.

| Property | Potential Influence of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) |

| Polymer Solubility | The dimethyl substitution may enhance solubility in organic solvents, improving processability. |

| Thermal Stability | The rigid benzothiazole core is expected to contribute to high thermal stability in polymers. |

| Optical Properties | The chromophoric nature of the benzothiazole ring suggests potential for fluorescent and NLO materials. |

| Electronic Properties | The electron-donating amino and methyl groups can tune the HOMO/LUMO levels for semiconductor applications. |

Analytical Chemistry Applications of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) as a Reagent or Marker

The distinct chemical structure of 2-aminobenzothiazole and its derivatives makes them suitable for use in analytical chemistry. A recent study has demonstrated a method for the selective determination of 2-aminobenzothiazole in environmental water and biological samples. nih.govfiu.edu This suggests that 2-Benzothiazolamine, 4,5-dimethyl-(9CI), with its specific mass and chromatographic retention time, could serve as a unique marker for certain industrial processes or as a target analyte in environmental monitoring. Its ability to be selectively extracted and detected at low concentrations highlights its potential in analytical methodologies. nih.gov

Catalytic Activity and Ligand Design with 2-Benzothiazolamine, 4,5-dimethyl-(9CI) Derivatives

The nitrogen atoms in the 2-aminobenzothiazole scaffold are excellent coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry and catalysis. researchgate.net Metal complexes of 2-aminobenzothiazole derivatives have been synthesized and shown to possess catalytic activity in various organic transformations. For example, copper(II) complexes containing 2-aminobenzothiazole have been used as catalysts in "click chemistry". mdpi.com

The design of ligands based on 2-Benzothiazolamine, 4,5-dimethyl-(9CI) could lead to catalysts with novel reactivity and selectivity. The electronic and steric properties of the ligand, influenced by the dimethyl substitution, can be fine-tuned to optimize the performance of the metal center. The resulting metal complexes could find applications in areas such as cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.

Environmental Fate and Degradation Mechanisms of Benzothiazolamine Compounds

Benzothiazoles are a class of high-production-volume chemicals that have been detected in various environmental compartments. researchgate.net Understanding their environmental fate and degradation is crucial for assessing their potential impact. While specific data for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) is limited, studies on related compounds provide insights into their likely behavior. Benzothiazoles can undergo biodegradation, although they are often resistant. researchgate.net Advanced oxidation processes (AOPs) have been shown to be effective in degrading benzothiazole. digitellinc.com The degradation of benzothiazole can proceed through the oxidation of the thiazole ring to form intermediates like 2-hydroxybenzothiazole. researchgate.net

Sorptive Behaviors and Distribution of Benzothiazolamines in Environmental Matrices

The distribution of benzothiazolamines in the environment is governed by their physical and chemical properties, including their solubility and partitioning behavior. The sorption of benzothiazoles onto soil and sediment is a key process that affects their mobility and bioavailability. researchgate.net Studies have shown that the interaction of 2-aminobenzothiazole with natural organic matter can involve the formation of covalent bonds, suggesting a potential for strong binding to soil and sediment. researchgate.net The hydrophobicity of the compound, which would be increased by the two methyl groups in 2-Benzothiazolamine, 4,5-dimethyl-(9CI), is also a critical factor. Generally, more hydrophobic compounds tend to have a higher sorption affinity for organic matter in environmental matrices. researchgate.net

| Environmental Process | Expected Behavior of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) |

| Biodegradation | Likely to be slow, similar to other benzothiazoles. |

| Photodegradation | May undergo photodegradation, a common fate for aromatic compounds in surface waters. |

| Sorption to Soil/Sediment | The dimethyl groups are expected to increase hydrophobicity and thus sorption to organic matter. |

| Mobility in Water | Increased sorption would lead to lower mobility in aquatic systems. |

Insufficient Information Available to Generate the Requested Article

A thorough search of publicly available scientific literature and databases has revealed a significant lack of specific information regarding the biodegradation and photodegradation pathways of the chemical compound 2-Benzothiazolamine, 4,5-dimethyl-(9CI) .

The initial research strategy aimed to gather detailed mechanistic data, identify intermediate metabolites, and find quantitative results suitable for inclusion in data tables as per the user's request. However, the search results did not yield any studies focusing specifically on the environmental fate of this particular dimethyl-substituted benzothiazolamine.

While general information exists on the degradation of the parent compound, 2-aminobenzothiazole, and other benzothiazole derivatives, a direct extrapolation of these pathways to the 4,5-dimethyl variant without specific experimental evidence would be scientifically unsound and speculative. The strict adherence to the provided outline, which requires a mechanistic focus on "2-Benzothiazolamine, 4,5-dimethyl-(9CI)," cannot be fulfilled with the currently accessible information.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the specified compound. Further original research would be required to elucidate the specific biodegradation and photodegradation pathways of 2-Benzothiazolamine, 4,5-dimethyl-(9CI).

Future Research Directions and Unexplored Avenues for 2 Benzothiazolamine,4,5 Dimethyl 9ci

Identification of Uncharted Synthetic Pathways and Derivatization Opportunities

While established methods for benzothiazole (B30560) synthesis exist, the exploration of uncharted synthetic pathways for 2-Benzothiazolamine, 4,5-dimethyl-(9CI) could lead to more efficient, sustainable, and versatile production methods. Future research should focus on:

Green Chemistry Approaches: Investigating eco-friendly synthetic routes that minimize the use of hazardous reagents and solvents is crucial. mdpi.com This could involve exploring microwave-assisted synthesis, the use of biocatalysts, or reactions in aqueous media. mdpi.com For instance, the condensation of 3,4-dimethyl-2-aminothiophenol with a suitable cyanating agent in a green solvent system presents a promising avenue.

Novel Catalytic Systems: The development of new catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could offer improved yields and selectivity for the synthesis of the target molecule and its derivatives. nih.gov Palladium-catalyzed C-H functionalization and intramolecular C-S bond formation processes, which have been successful for other benzothiazoles, could be adapted for this specific dimethyl-substituted analogue.

Solid-Phase Synthesis: A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been described, which could be adapted for creating a library of derivatives of 2-Benzothiazolamine, 4,5-dimethyl-(9CI). nih.gov This would facilitate the rapid generation of diverse structures for screening in various applications.

Derivatization of the 2-amino group and the aromatic ring opens up a vast chemical space for creating novel molecules with tailored properties. Key opportunities include:

N-Functionalization: The 2-amino group is a prime site for derivatization. nih.gov Reactions such as acylation, alkylation, sulfonylation, and the formation of Schiff bases can be explored to introduce a wide range of functional groups. nih.govderpharmachemica.com These modifications can significantly impact the compound's electronic properties, solubility, and biological activity.

Aromatic Ring Functionalization: While the 4 and 5 positions are occupied by methyl groups, the 6 and 7 positions of the benzothiazole ring are available for electrophilic substitution reactions. Introducing substituents at these positions could further modulate the compound's properties.

Synthesis of Fused Heterocyclic Systems: The 2-amino group can serve as a key synthon for the construction of more complex, fused heterocyclic systems. uokerbala.edu.iq Reactions with bifunctional reagents could lead to the formation of novel triazole, pyrimidine, or other heterocyclic rings fused to the benzothiazole core.

| Derivatization Strategy | Potential Reagents | Anticipated Outcome |

| N-Acylation | Acid chlorides, Anhydrides | Introduction of carbonyl functionalities, potential for creating amide-based ligands or bioactive molecules. |

| N-Alkylation | Alkyl halides, Epoxides | Modification of basicity and steric hindrance around the amino group. |

| Schiff Base Formation | Aldehydes, Ketones | Creation of imine-containing compounds, which can act as ligands for metal complexes or as intermediates for further synthesis. |

| Aromatic Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group on the benzene (B151609) ring, which can be further reduced to an amino group for additional derivatization. |

Advanced Computational Methodologies for Comprehensive Prediction of Reactivity and Interactions

Advanced computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery process. For 2-Benzothiazolamine, 4,5-dimethyl-(9CI), future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Quantum-chemical insights can help in understanding and predicting the outcomes of chemical reactions.

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and interaction modes of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) and its derivatives with the target protein. This can guide the design of more potent and selective inhibitors.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of the compound in complex environments, such as in solution or within a biological membrane, QM/MM simulations can provide a more accurate description by treating the core molecule with quantum mechanics and the surrounding environment with molecular mechanics.

Prediction of Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of newly synthesized derivatives.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, electrostatic potential | Understanding reactivity, kinetic and thermodynamic stability. |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Guiding the design of potential drug candidates. |

| QM/MM Simulations | Behavior in complex environments (e.g., solution, protein binding sites) | Providing a more realistic model of molecular interactions. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Predicting photophysical properties for applications in sensors and optoelectronics. |

Interdisciplinary Research Integrating 2-Benzothiazolamine, 4,5-dimethyl-(9CI) with Emerging Technologies

The unique properties of benzothiazole derivatives make them attractive candidates for integration with emerging technologies. Future interdisciplinary research on 2-Benzothiazolamine, 4,5-dimethyl-(9CI) could explore:

Nanotechnology: The functionalization of nanoparticles and other nanostructured materials with this compound could lead to novel hybrid materials with enhanced properties. uj.edu.plmdpi.com For example, its incorporation into carbon nanomaterials could be explored for biomedical applications such as bioimaging and drug delivery. mdpi.com

Sensor Technology: Benzothiazole derivatives often exhibit interesting photophysical properties, such as fluorescence. mdpi.com This makes them promising candidates for the development of chemical sensors. nih.gov Research could focus on designing derivatives of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) that exhibit a fluorescent response upon binding to specific analytes, such as metal ions, anions, or biologically important molecules.

Optoelectronics: The electron-rich nature of the benzothiazole ring system suggests potential applications in organic electronics. mdpi.com Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells.

Addressing Fundamental Mechanistic Questions in Biological and Material Science Contexts

A deeper understanding of the fundamental mechanisms through which 2-Benzothiazolamine, 4,5-dimethyl-(9CI) and its derivatives interact with biological systems and materials is essential for their rational design and application. Future research should aim to:

Elucidate Structure-Activity Relationships (SAR): By synthesizing and testing a library of derivatives, it will be possible to establish clear SARs. nih.gov This will provide insights into how specific structural modifications influence biological activity or material properties. For instance, understanding how the position and nature of substituents on the benzothiazole core affect anticancer activity is a key area of research for related compounds. nih.gov

Investigate Reaction Mechanisms: For synthetic transformations involving this compound, detailed mechanistic studies using techniques such as kinetic analysis, isotopic labeling, and computational modeling can provide a deeper understanding of the reaction pathways.

Probe Intermolecular Interactions: Studying the non-covalent interactions of this compound with other molecules, such as through hydrogen bonding or π-π stacking, is crucial for understanding its behavior in different environments and its ability to self-assemble or bind to specific targets.

Potential for Novel Applications Based on Deeper Mechanistic Understanding

A thorough understanding of the fundamental properties and mechanisms of action of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) will pave the way for novel and innovative applications. Based on the known activities of other benzothiazole derivatives, potential future applications to be explored include:

Medicinal Chemistry: 2-Aminobenzothiazoles are considered "privileged structures" in medicinal chemistry and have been investigated for a wide range of therapeutic activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net A deeper mechanistic understanding could lead to the development of highly selective and potent drug candidates.

Agrochemicals: The benzothiazole scaffold is present in some commercially available fungicides and herbicides. nih.gov Investigating the potential of 2-Benzothiazolamine, 4,5-dimethyl-(9CI) derivatives in this area could lead to the discovery of new crop protection agents.

Functional Materials: The ability to tune the electronic and photophysical properties of this compound through derivatization makes it a promising building block for the development of advanced materials with applications in areas such as organic electronics, photonics, and smart coatings. researchgate.net

By systematically exploring these future research directions, the scientific community can unlock the full potential of 2-Benzothiazolamine, 4,5-dimethyl-(9CI), transforming it from a mere chemical entity into a valuable tool for addressing challenges in medicine, materials science, and beyond.

Q & A

Basic: What are the recommended synthetic routes for 2-Benzothiazolamine,4,5-dimethyl-(9CI)?

The synthesis of benzothiazolamine derivatives typically involves condensation reactions. For example, 2-Benzothiazolamine,5-(methylthio)-(9CI) is synthesized via the reaction of 2-aminothiophenol with methyl isothiocyanate in ethanol under reflux, followed by purification via recrystallization or column chromatography . For 4,5-dimethyl substitution, a similar approach can be adapted using appropriately substituted precursors (e.g., 2-amino-4,5-dimethylthiophenol). Key steps include:

- Reaction conditions : Reflux in ethanol (6–8 hours) under nitrogen to prevent oxidation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio).

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to electrophile) and monitor reaction progress via TLC.

Basic: How is 2-Benzothiazolamine,4,5-dimethyl-(9CI) characterized structurally and chemically?

Characterization relies on spectroscopic and chromatographic methods:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 4 and 5). Compare chemical shifts with analogous compounds (e.g., 6-methyl-N-isopropyl derivatives show methyl signals at δ 2.3–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~ 195.1 g/mol for CHNS).

- IR spectroscopy : Identify NH stretching (~3350 cm) and C=S vibrations (~1250 cm) .

- HPLC purity analysis : Use a C18 column (acetonitrile/water gradient, 0.1% formic acid) to confirm >95% purity.

Basic: What are the critical handling and storage guidelines for this compound?

Based on safety data for benzothiazole derivatives:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .

- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation.

- Stability : Avoid exposure to light, moisture, and strong oxidizers. Monitor for decomposition via periodic HPLC analysis .

Advanced: How can trace amounts of this compound be detected in environmental samples?

Environmental detection methods include:

- Passive sampling : Use polar organic chemical integrative samplers (POCIS) to capture dissolved fractions. However, particulate-bound compounds (like benzothiazolamines) may require filtration followed by LC-MS/MS analysis .

- LC-MS/MS parameters : Electrospray ionization (positive mode), MRM transitions (e.g., m/z 195 → 138 for quantification). Limit of detection (LOD) ~0.1 ng/L .

- Challenges : Distinguish between parent compound and metabolites (e.g., hydroxylated derivatives) using fragmentation patterns.

Advanced: What is the mechanistic basis for its reported antimicrobial activity?

Benzothiazolamines inhibit microbial growth via:

- Membrane disruption : The methyl groups enhance lipophilicity, facilitating penetration into bacterial membranes (e.g., S. aureus). Validate via fluorescence assays using membrane probes like Nile Red .

- Enzyme inhibition : Molecular docking studies suggest interactions with bacterial dihydrofolate reductase (DHFR). Compare IC values with trimethoprim as a positive control .

- Resistance profiling : Test against multidrug-resistant strains (e.g., MRSA) using broth microdilution (CLSI guidelines).

Advanced: How do structural modifications (e.g., methyl vs. ethyl substituents) affect its bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Methyl vs. ethyl : Ethyl groups (e.g., in 2-ethyl-N-methyl derivatives) increase steric bulk, reducing binding to compact active sites but improving pharmacokinetics (e.g., half-life in vivo) .

- Substitution position : 4,5-dimethyl substitution may enhance π-π stacking with aromatic residues in target proteins compared to monosubstituted analogs. Validate via X-ray crystallography or STD-NMR .

- Methodology : Synthesize derivatives via regioselective alkylation and compare MIC values against Gram-positive/-negative panels .

Advanced: What computational approaches predict its interactions with biological targets?

- Molecular dynamics (MD) : Simulate binding to G-quadruplex DNA (e.g., c-MYC promoter) to assess stacking interactions. Use AMBER force fields and analyze RMSD/RMSF values .

- Docking studies : Autodock Vina for predicting binding affinity to enzymes (e.g., cytochrome P450). Validate with experimental IC data .

- ADMET prediction : Use SwissADME to optimize logP (target <3) and BBB permeability for CNS applications.

Advanced: How does this compound degrade in environmental matrices, and what are the major byproducts?

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; monitor via HPLC-UV. Major byproducts include hydroxylated and sulfoxide derivatives .

- Biodegradation : Use activated sludge models (OECD 301F) to assess half-life. LC-HRMS identifies sulfonic acid derivatives as terminal metabolites .

- Ecotoxicity : Test byproducts on Daphnia magna (OECD 202) to evaluate acute toxicity shifts.

Advanced: What contradictions exist in reported data on its stability or reactivity?

- Stability discrepancies : Some studies report instability in acidic conditions (pH <4), while others note resilience due to steric protection of the amine group. Reconcile via controlled pH stability assays .

- Reactivity with nucleophiles : Conflicting reports on thiol vs. amine selectivity in substitution reactions. Clarify via competition experiments (e.g., with cysteine vs. glycine) .

Advanced: How is its enantiomeric purity assessed, and what chiral separation methods are effective?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.